molecular formula C14H15ClFNO B2490807 {4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride CAS No. 1909319-70-5

{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride

Cat. No.: B2490807
CAS No.: 1909319-70-5
M. Wt: 267.73
InChI Key: NWEVTYFCINJZRW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, D$$2$$O):
    • δ 7.35–7.28 (m, 2H, aromatic H adjacent to -CH$$2$$NH$$3^+$$).
    • δ 7.12–6.95 (m, 4H, fluorophenyl H).
    • δ 4.45 (s, 2H, -OCH$$
    2$$-).
  • δ 3.82 (s, 2H, -CH$$2$$NH$$3^+$$) .
  • $$^{13}$$C NMR (100 MHz, D$$2$$O):
    • δ 162.1 (C-F, $$^1$$J$$
    {CF}$$ = 245 Hz).
  • δ 131.5–114.8 (aromatic carbons).
  • δ 68.9 (-OCH$$_2$$-).
  • δ 45.2 (-CH$$2$$NH$$3^+$$) .
  • Infrared (IR) Spectroscopy

    • N-H stretch : Broad band at 3200–2800 cm$$^{-1}$$ (protonated amine).
    • C-O-C stretch : Strong absorption at 1245 cm$$^{-1}$$ (ether linkage).
    • C-F stretch : Peak at 1100 cm$$^{-1}$$ .

    UV-Vis Spectroscopy

    • λ$$_{max}$$ : 265 nm (π→π* transition of conjugated aromatic systems) .

    Tautomeric and Resonance Stabilization Phenomena

    • Resonance effects :
      • The 4-fluorophenoxy group exhibits resonance donation via the oxygen lone pairs, stabilizing the adjacent benzene ring through +M (mesomeric) effects .
      • The protonated amine forms a charge-transfer complex with the chloride ion, enhancing solubility in polar solvents .
    • Tautomerism :
      • No classical tautomers exist due to the absence of labile protons. However, conformational isomerism arises from rotation around the -OCH$$2$$- and -CH$$2$$NH$$_3^+$$ bonds .
    • Electronic effects :
      • The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing electrophilic substitution reactivity at the para position .
    Resonance Contributors Stabilization Energy (kcal/mol)
    Fluorophenyl-O-CH$$2$$-Ph-NH$$3^+$$ ~12–15 (estimated)
    Charge-transfer complex with Cl$$^-$$ ~8–10

    Properties

    IUPAC Name

    [4-[(4-fluorophenoxy)methyl]phenyl]methanamine;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H14FNO.ClH/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12;/h1-8H,9-10,16H2;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NWEVTYFCINJZRW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1CN)COC2=CC=C(C=C2)F.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H15ClFNO
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    267.72 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    The synthesis of {4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride involves several steps, typically starting with the reaction of 4-fluorophenol with formaldehyde to form 4-(4-fluorophenoxy)methylphenol. This intermediate is then reacted with benzylamine under specific conditions to yield the final product, this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

    Chemical Reactions Analysis

    Acylation Reactions

    The primary amine undergoes nucleophilic acylation to form amide derivatives. This reaction is critical for modifying bioactivity or generating intermediates for drug discovery.

    Key Example :
    Reaction with 2,6-difluoronicotinic acid under carbodiimide-mediated coupling:

    ReagentConditionsProductYieldSource
    2,6-Difluoronicotinic acid, HOBt, EDC, pyridineReflux, 10 min; room temperature, 24 hrN-[4-(4-fluorophenoxy)phenyl]methyl-2,6-difluoronicotinic amide0.80 g

    Mechanism :

    • Activation of carboxylic acid via EDC/HOBt to form an O-acylisourea intermediate.

    • Nucleophilic attack by the amine to yield the amide.

    Applications :

    • Synthesis of nicotinamide derivatives with potential kinase inhibition properties .

    Reductive Amination

    The amine participates in reductive amination with carbonyl compounds to form secondary or tertiary amines.

    Industrial Protocol :
    Conversion to 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinamine (cisapride intermediate):

    SubstrateReducing AgentSolventTemperaturecis/trans RatioPuritySource
    3-Methoxy-4-piperidinoneNaBH₃CNToluene/H₂O75°C≥98:2>95%

    Key Observations :

    • Use of HCl or HNO₃ as counterion stabilizes the amine during purification .

    • High stereoselectivity achieved via opti

    Scientific Research Applications

    Medicinal Chemistry Applications

    Antimicrobial Activity
    Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL . The presence of the fluorine atom is believed to enhance the binding affinity to bacterial targets, making it a promising candidate for further development in antimicrobial therapies.

    Cancer Research
    The compound's structural characteristics suggest potential applications in cancer therapy. Studies have shown that compounds with similar phenolic structures can induce apoptosis in cancer cell lines, inhibiting cell proliferation effectively . For instance, one derivative demonstrated a 70% reduction in viability of HeLa cells at a concentration of 50 µM, indicating its potential as an anticancer agent.

    Neuropharmacology
    There is emerging interest in the compound's role as a cannabinoid receptor modulator. Compounds structurally related to this compound have been explored for their ability to selectively bind to cannabinoid receptors, which are implicated in various neurological disorders. This selectivity may lead to the development of new therapeutic agents with reduced side effects compared to existing cannabinoid medications .

    Agrochemical Applications

    The compound shows promise in the agrochemical sector, particularly in the development of pesticides and herbicides. Its chemical stability and reactivity make it suitable for creating formulations that can effectively target pests while minimizing environmental impact. The fluorine substituent is known to enhance the bioactivity of agrochemicals, potentially leading to more effective pest management solutions.

    Material Sciences

    In material sciences, this compound can serve as a building block for synthesizing advanced materials. Its unique chemical structure allows for modifications that can tailor material properties for specific applications such as coatings or polymers with enhanced thermal stability and mechanical strength .

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntimicrobialEffective against Gram-positive bacteria
    Cancer Cell InhibitionInduces apoptosis in HeLa cells at 50 µM
    Cannabinoid ModulationSelective binding to CB1 receptors

    Case Study on Antimicrobial Effects
    A study evaluating similar thioether compounds demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The introduction of fluorine enhanced antibacterial potency against multiple strains, suggesting that this compound could be optimized for better efficacy.

    Case Study on Cancer Cytotoxicity
    Research into cytotoxic effects showed that derivatives resulted in substantial reductions in cell viability among various cancer cell lines. This highlights the potential for developing targeted cancer therapies based on this compound's structure .

    Mechanism of Action

    The mechanism of action of {4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or receptors, modulating their activity, and influencing downstream signaling pathways .

    Comparison with Similar Compounds

    Structural Analogues with Phenoxy Substituents

    a) 1-[4-(4-Fluorophenoxy)phenyl]methanamine Hydrochloride
    • Structure: The 4-fluorophenoxy group is directly attached to the phenyl ring (without a methylene bridge).
    • Key Difference : The absence of the -CH₂- spacer reduces molecular flexibility and alters steric interactions compared to the target compound.
    • Molecular Formula: C₁₃H₁₂FNO·HCl .
    b) {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine Hydrochloride
    • Structure: The fluorine atom is in the meta position on the phenoxy ring.
    c) 4-(2-Methoxyphenoxy)benzylamine Hydrochloride
    • Structure: A methoxy (-OCH₃) group replaces fluorine at the ortho position of the phenoxy ring.

    Analogues with Alternative Aromatic Substituents

    a) (4-Phenoxyphenyl)methanamine Hydrochloride
    • Structure: Lacks the fluorine atom on the phenoxy ring.
    • Key Difference : The absence of fluorine reduces electronegativity and may decrease metabolic stability in vivo due to diminished resistance to oxidative degradation .
    b) [4-(4-Chlorophenyl)phenyl]methylamine Hydrochloride
    • Structure: A chlorophenyl group replaces the fluorophenoxymethyl moiety.
    • Key Difference : Chlorine’s larger atomic radius and stronger electron-withdrawing effects could enhance lipophilicity and alter binding affinity in receptor interactions .
    c) (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride
    • Structure : Features a methoxy-substituted phenyl group directly bonded to the benzylamine core.
    • Key Difference: The methoxy group’s electron-donating nature contrasts with the electron-withdrawing fluorine, impacting solubility (e.g., chloroform and DMSO solubility noted in similar compounds) .
    Table 1: Comparative Analysis of Key Properties
    Compound Name Molecular Formula Molecular Weight (Da) Substituent Position Solubility Key Structural Feature
    Target Compound C₁₄H₁₄ClFNO 267.73 Para-fluoro, -CH₂-O- Likely polar solvents Methylene-linked fluorophenoxy
    1-[4-(4-Fluorophenoxy)phenyl]methanamine HCl C₁₃H₁₂ClFNO 251.70 Para-fluoro, direct Similar to target Direct phenoxy attachment
    {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine HCl C₁₄H₁₄ClFNO 267.73 Meta-fluoro, -CH₂-O- Polar aprotic solvents Meta-fluoro isomer
    4-(2-Methoxyphenoxy)benzylamine HCl C₁₄H₁₅ClNO₂ 280.73 Ortho-methoxy Methanol, DMSO Electron-donating substituent
    (4-Phenoxyphenyl)methanamine HCl C₁₃H₁₄ClNO 235.71 No halogen Chloroform, methanol Non-fluorinated phenoxy

    Biological Activity

    {4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by the presence of a fluorophenoxy group, which is known to influence its biological properties. The structural formula can be represented as follows:

    C13H14ClFN\text{C}_{13}\text{H}_{14}\text{ClF}\text{N}

    This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

    The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often act as modulators for neurotransmitter systems, particularly in the context of neurological disorders.

    Key Mechanisms:

    • Receptor Binding : The fluorine atom enhances binding affinity to certain receptors, which may lead to altered neurotransmitter release.
    • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects.

    Antimicrobial Activity

    Recent studies have highlighted the compound's potential antimicrobial properties. For instance, derivatives exhibiting structural similarities have shown significant antibacterial and antifungal activities.

    CompoundMIC (µM)Activity Type
    9a3.41Antimycobacterial
    9b6.81Antibacterial
    9c15.62Antifungal

    These findings suggest that modifications in the structure can lead to enhanced potency against specific pathogens .

    Anticancer Activity

    In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

    Cell LineIC50 (µM)Reference Compound
    HT-290.08Foretinib
    MKN-450.22Foretinib
    A5490.07Foretinib

    These compounds were found to be significantly more potent than existing treatments, indicating a promising avenue for cancer therapy .

    Structure-Activity Relationships (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the phenyl ring have been shown to alter potency and selectivity:

    • Fluorine Substitutions : Enhancements in receptor binding affinity.
    • Hydroxyl Groups : Increased solubility and bioavailability.

    Research has indicated that specific substitutions can improve both antibacterial and anticancer activity, as illustrated in the following table:

    SubstitutionEffect on Activity
    -OH at para positionIncreased solubility
    -F at meta positionEnhanced receptor affinity

    This highlights the importance of strategic modifications in developing more effective derivatives .

    Case Studies

    Several case studies have explored the efficacy of this compound in various biological contexts:

    • Neurological Disorders : A study investigated its effects on dopamine transporters (DAT), revealing significant modulation that could lead to therapeutic applications in conditions like Parkinson's disease .
    • Antimicrobial Screening : Compounds derived from this base structure were screened against Mycobacterium tuberculosis, showing promising results with minimal cytotoxicity .

    Q & A

    Basic: What are the optimal synthetic routes for {4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride, and how can reaction conditions be controlled to maximize yield?

    Answer:
    The synthesis typically involves a multi-step process:

    • Step 1: Friedel-Crafts alkylation or coupling to introduce the 4-fluorophenoxy-methyl group onto the phenyl ring.
    • Step 2: Formation of the methanamine moiety via reductive amination or substitution reactions.
    • Step 3: Salt formation with hydrochloric acid to improve solubility .

    Critical parameters include:

    • Temperature control: Reactions often require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
    • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while aqueous workup ensures purity .
    • Catalyst optimization: Palladium or nickel catalysts may accelerate coupling steps, as seen in analogous syntheses .

    Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

    Answer:

    • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% is typical for pharmacological studies) and detects by-products like oxidized derivatives .
    • NMR Spectroscopy: Confirms structural features (e.g., fluorophenoxy proton signals at δ 6.8–7.2 ppm; methylene linkages at δ 4.3–4.5 ppm) .
    • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 264.1 g/mol) and fragmentation patterns .
    • X-ray Crystallography: Resolves stereochemistry and salt formation, critical for reproducibility in receptor-binding studies .

    Advanced: How does the fluorophenoxy moiety influence interactions with neurotransmitter receptors (e.g., serotonin/dopamine receptors)?

    Answer:

    • Electronic Effects: The electron-withdrawing fluorine atom enhances binding affinity to receptors by stabilizing charge-transfer interactions in hydrophobic pockets .
    • Comparative Studies: Analogous compounds (e.g., 2-(4-fluorophenoxy)benzylamine hydrochloride) show 10–20% higher affinity for serotonin 5-HT2A receptors compared to non-fluorinated analogs .
    • Methodological Insight: Radioligand displacement assays (using [³H]-ketanserin for 5-HT2A) quantify receptor affinity (Ki values). Ensure compound purity >99% to avoid false positives .

    Advanced: How can researchers resolve contradictions in reported biological activities (e.g., variable IC50 values in enzyme inhibition assays)?

    Answer:
    Potential sources of discrepancy:

    • Synthetic By-Products: Oxidized derivatives (e.g., sulfoxides) may form if reaction conditions are poorly controlled, altering bioactivity .
    • Assay Conditions: Buffer pH (e.g., 7.4 vs. 6.8) impacts ionization of the amine group, affecting receptor interactions. Validate assays using standardized protocols .
    • Structural Isomerism: Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may exhibit mixed activity profiles .

    Resolution Strategy:

    • Reproduce experiments with independently synthesized batches.
    • Cross-validate using orthogonal techniques (e.g., surface plasmon resonance alongside enzyme assays) .

    Advanced: What structural modifications enhance selectivity for specific biological targets (e.g., GPCRs vs. monoamine transporters)?

    Answer:
    Key modifications and outcomes:

    • Substitution at the Methanamine Nitrogen:
      • Methylation: Reduces off-target activity at adrenergic receptors but lowers solubility .
      • Bulkier Groups (e.g., cyclopropyl): Improves selectivity for dopamine D2 receptors (see cyclopropyl analogs in ).
    • Phenyl Ring Modifications:
      • Chloro/Trifluoromethyl Groups: Enhance binding to GABA transporters but may increase cytotoxicity .
    • Methodology:
      • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses before synthesis .
      • Prioritize modifications with ClogP <3 to maintain blood-brain barrier permeability .

    Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound?

    Answer:
    SAR Design Framework:

    Core Scaffold Variations: Synthesize derivatives with altered fluorophenoxy positioning or methylene linker length .

    Functional Group Screening: Test halogenated (Cl, Br) and methoxy analogs to map electronic effects .

    In Vitro/In Vivo Correlation: Use pharmacokinetic profiling (e.g., plasma half-life, CNS penetration) to link structural changes to efficacy .

    Data Analysis Tools:

    • Principal Component Analysis (PCA) to identify critical structural descriptors.
    • Free-Wilson analysis for quantifying group contributions to activity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.